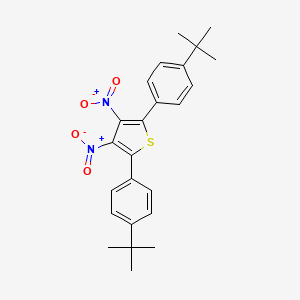
2,5-Bis(4-tert-butylphenyl)-3,4-dinitrothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(4-tert-butylphenyl)-3,4-dinitrothiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two 4-tert-butylphenyl groups and two nitro groups attached to the thiophene ring. The tert-butyl groups provide steric hindrance, while the nitro groups are electron-withdrawing, making this compound interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-tert-butylphenyl)-3,4-dinitrothiophene typically involves the nitration of 2,5-Bis(4-tert-butylphenyl)thiophene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration reactors with precise control over temperature and reaction time. The use of continuous flow reactors could enhance the efficiency and safety of the nitration process, allowing for better control over the reaction parameters and minimizing the risk of hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(4-tert-butylphenyl)-3,4-dinitrothiophene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.
Major Products Formed
Reduction: 2,5-Bis(4-tert-butylphenyl)-3,4-diaminothiophene.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Oxidation: this compound sulfoxide or sulfone.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(4-tert-butylphenyl)-3,4-dinitrothiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific electronic properties.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2,5-Bis(4-tert-butylphenyl)-3,4-dinitrothiophene is largely dependent on its chemical structure. The nitro groups are strong electron-withdrawing groups, which can influence the electronic properties of the thiophene ring. This can affect the compound’s reactivity and interactions with other molecules. The tert-butyl groups provide steric hindrance, which can influence the compound’s ability to interact with enzymes or other biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Bis(4-tert-butylphenyl)-1,3,4-oxadiazole
- 2,5-Bis(4-tert-butylphenyl)-1,3,4-thiadiazole
- 3,5-Bis(5-tert-butylphenyl)-1,3,4-oxadiazol-2-ylbenzenamine
Uniqueness
2,5-Bis(4-tert-butylphenyl)-3,4-dinitrothiophene is unique due to the presence of both tert-butyl and nitro groups on the thiophene ring This combination of steric and electronic effects makes it distinct from other similar compounds, which may only have one type of substituent
Eigenschaften
CAS-Nummer |
463932-69-6 |
|---|---|
Molekularformel |
C24H26N2O4S |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
2,5-bis(4-tert-butylphenyl)-3,4-dinitrothiophene |
InChI |
InChI=1S/C24H26N2O4S/c1-23(2,3)17-11-7-15(8-12-17)21-19(25(27)28)20(26(29)30)22(31-21)16-9-13-18(14-10-16)24(4,5)6/h7-14H,1-6H3 |
InChI-Schlüssel |
OBKHSOQFBRSXQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=C(S2)C3=CC=C(C=C3)C(C)(C)C)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


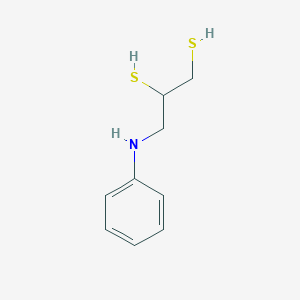
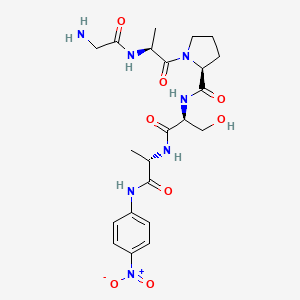

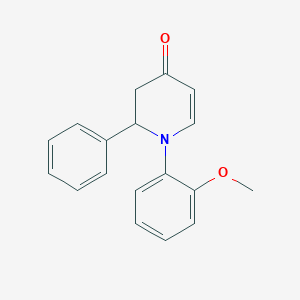
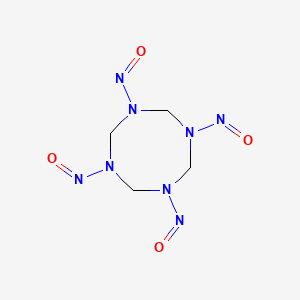
![[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate](/img/structure/B14256381.png)
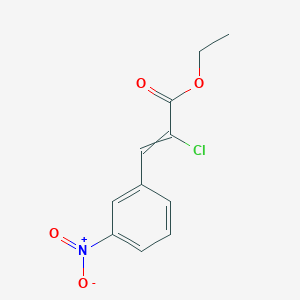
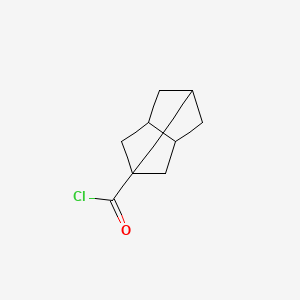
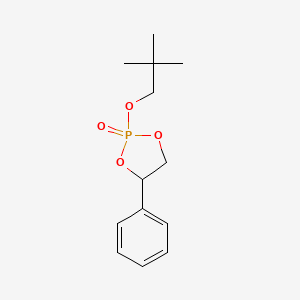
![2-({2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14256402.png)
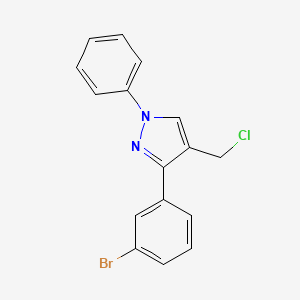

silane](/img/structure/B14256413.png)
![7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B14256417.png)
